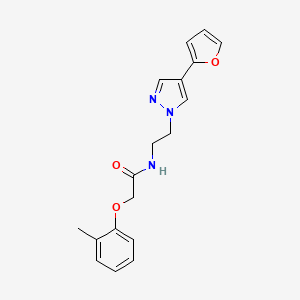
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is an intricate organic compound renowned for its multifaceted applications in various fields such as chemistry, biology, and medicine. This compound is distinguished by its furan and pyrazole rings, which contribute to its unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors:
Step 1: Synthesis of 4-(furan-2-yl)-1H-pyrazole by reacting furan-2-carbaldehyde with hydrazine in the presence of an acid catalyst.
Step 2: Alkylation of 4-(furan-2-yl)-1H-pyrazole with ethyl bromide under basic conditions to form 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide.
Step 3: Reaction of 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide with 2-(o-tolyloxy)acetamide under reflux conditions to yield N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide.
Industrial Production Methods: In industrial settings, this synthesis might be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as crystallization and column chromatography ensure the compound's high purity.
化学反応の分析
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to yield furan derivatives with different functional groups.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).
Oxidation Products: Furan carboxylic acids, furan ketones.
Reduction Products: Amino derivatives of pyrazole.
Substitution Products: Brominated furan or pyrazole derivatives.
科学的研究の応用
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of fine chemicals and pharmaceuticals.
作用機序
The compound's biological activity is primarily due to its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways, leading to apoptosis in cancer cells or reduction of inflammation in tissues.
類似化合物との比較
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be compared to similar compounds:
Similar Compounds: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide.
Uniqueness: The presence of the o-tolyloxy group confers unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its meta- and para-substituted analogs.
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUPSQEOVATBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














